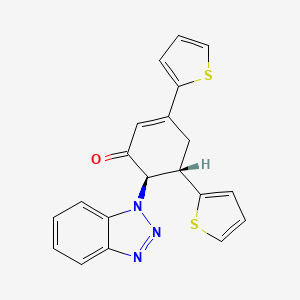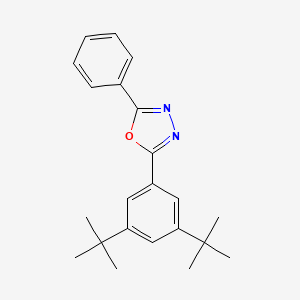![molecular formula C25H34N2O6S3 B11537983 1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is a complex organic compound characterized by the presence of multiple sulfonyl groups and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride . The general synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride through the reaction of azepane with benzenesulfonyl chloride under controlled conditions.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions with other aromatic compounds to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing compounds.
Wirkmechanismus
The mechanism of action of 1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The exact pathways depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(AZEPANE-1-SULFONYL)-PHENYLAMINE: This compound shares the azepane and sulfonyl groups but differs in its overall structure and properties.
3-(AZEPANE-1-SULFONYL)BENZENE-1-SULFONYL CHLORIDE: An intermediate in the synthesis of the target compound, it has similar functional groups but is less complex.
Uniqueness
1-{5-[3-(AZEPANE-1-SULFONYL)BENZENESULFONYL]-2-METHYLBENZENESULFONYL}AZEPANE is unique due to its specific arrangement of sulfonyl groups and the presence of the azepane ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H34N2O6S3 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
1-[3-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]sulfonylphenyl]sulfonylazepane |
InChI |
InChI=1S/C25H34N2O6S3/c1-21-13-14-23(20-25(21)36(32,33)27-17-8-4-5-9-18-27)34(28,29)22-11-10-12-24(19-22)35(30,31)26-15-6-2-3-7-16-26/h10-14,19-20H,2-9,15-18H2,1H3 |
InChI-Schlüssel |
XOBYKGJIHAHLGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3)S(=O)(=O)N4CCCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537902.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)

![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11537956.png)
![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)



![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B11538006.png)
